molecular formula C31H32N4O5S2 B10864854 N,N'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide)

N,N'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide)

Cat. No.: B10864854
M. Wt: 604.7 g/mol
InChI Key: DPJMCEGTZOMLLR-UHFFFAOYSA-N
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Description

N~1~-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including hydroxyl, sulfonyl, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by further reactions to introduce the hydroxyl and imino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the imino group may produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .

Properties

Molecular Formula

C31H32N4O5S2

Molecular Weight

604.7 g/mol

IUPAC Name

N-[2-[[2-hydroxy-3-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylideneamino]propyl]iminomethyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C31H32N4O5S2/c1-23-11-15-28(16-12-23)41(37,38)34-30-9-5-3-7-25(30)19-32-21-27(36)22-33-20-26-8-4-6-10-31(26)35-42(39,40)29-17-13-24(2)14-18-29/h3-20,27,34-36H,21-22H2,1-2H3

InChI Key

DPJMCEGTZOMLLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NCC(CN=CC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)O

Origin of Product

United States

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